molecular formula C19H14F3N3O3S2 B11574328 Methyl 2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11574328
M. Wt: 453.5 g/mol
InChI Key: FQRHKTBYMFSWDR-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of aromatic rings, sulfur, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde and trifluoromethyl ketone in the presence of a suitable base.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to form the thioether linkage.

    Amidation: The resulting compound undergoes amidation with 2-amino benzoic acid to form the final product, methyl 2-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Methyl 2-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate: Lacks the trifluoromethyl group.

    Methyl 2-(2-{[4-(thiophen-2-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetamido)benzoate: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in methyl 2-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate imparts unique electronic properties, making it distinct from similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C19H14F3N3O3S2

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 2-[[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C19H14F3N3O3S2/c1-28-17(27)11-5-2-3-6-12(11)23-16(26)10-30-18-24-13(14-7-4-8-29-14)9-15(25-18)19(20,21)22/h2-9H,10H2,1H3,(H,23,26)

InChI Key

FQRHKTBYMFSWDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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